Vortioxetine Impurity 19
Overview
Description
Vortioxetine Impurity 19 is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14528450 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Vortioxetine, the parent compound of Vortioxetine Impurity 19, primarily targets the serotonin transporter (SERT) and various serotonin receptors . It binds with high affinity to the human serotonin transporter . It also interacts with several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7 . These targets play a crucial role in modulating mood and cognitive functions.
Mode of Action
Vortioxetine acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action enhances the release of serotonin in the central nervous system, which is thought to be the primary mechanism underlying its antidepressant effects .
Biochemical Pathways
Vortioxetine’s actions on serotonin receptors modify the release of numerous neurotransmitters. Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release is thought to contribute to its antidepressant and cognitive-enhancing effects .
Pharmacokinetics
Vortioxetine has a favorable pharmacokinetic profile. It is orally administered once daily at 5- to 20-mg doses . The pharmacokinetics of vortioxetine are linear and dose-proportional, with a mean terminal half-life of approximately 66 hours . Steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of vortioxetine is 75%, indicating good absorption . Vortioxetine is primarily metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .
Result of Action
The molecular and cellular effects of Vortioxetine’s action primarily involve the enhancement of serotonergic activity in the central nervous system through inhibition of serotonin reuptake . This results in increased serotonin levels, which can help alleviate symptoms of major depressive disorder . Additionally, its actions on various serotonin receptors can modify the release of other neurotransmitters, potentially contributing to its cognitive-enhancing effects .
Action Environment
The action, efficacy, and stability of Vortioxetine can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Furthermore, the drug’s action can be affected by the patient’s metabolic profile. For example, dose adjustment is recommended for poor metabolizers of the cytochrome P450 2D6 enzyme . Overall, the action of Vortioxetine is subject to interindividual variability due to genetic and environmental factors .
Biochemical Analysis
Biochemical Properties
Vortioxetine Impurity 19, like Vortioxetine, is likely to interact with various enzymes and proteins involved in the serotonin neurotransmitter system . It may act as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter
Cellular Effects
Considering its structural similarity to Vortioxetine, it may influence cell function by enhancing serotonin in the central nervous system through the inhibition of reuptake . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to Vortioxetine .
Dosage Effects in Animal Models
Studies on Vortioxetine have shown that it improves performance on objective measures that cover a broad range of cognitive domains .
Metabolic Pathways
Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . It is plausible that this compound may follow similar metabolic pathways.
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUMUZLZIXOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216726 | |
Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429908-35-9 | |
Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429908-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vortioxetine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VORTIOXETINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y7PP7U7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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